molecular formula C8H8BrNO2 B3030514 Methyl 2-(bromomethyl)isonicotinate CAS No. 914639-05-7

Methyl 2-(bromomethyl)isonicotinate

Cat. No.: B3030514
CAS No.: 914639-05-7
M. Wt: 230.06
InChI Key: ALWLEXLYSKDDCE-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)isonicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06. The purity is usually 95%.
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Scientific Research Applications

Pest Management in Agriculture

Methyl 2-(bromomethyl)isonicotinate has been studied for its applications in pest management, particularly in controlling thrips, a type of insect pest. It functions as a non-pheromone semiochemical, showing effectiveness in luring and trapping various thrips species in both greenhouse and outdoor crop settings. This compound enhances monitoring and may be used in strategies like mass trapping and lure and kill methods (Teulon et al., 2017).

Analytical Chemistry and Structural Studies

In analytical chemistry, this compound has been a subject of interest. Studies have been conducted on its electrochemical reduction mechanisms, offering insights into its chemical behavior in various environments (Laviron et al., 1994). Structural studies using methods like gas phase electron diffraction and ab initio calculations have explored its molecular structure, contributing to a deeper understanding of its physical and chemical properties (Kiyono et al., 1996).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of this compound and its derivatives. This includes studies on the synthesis process, crystal structure analysis, and evaluation for various applications, like antimicrobial activity (Viveka et al., 2013).

Biofumigation and Soilborne Pest Management

In the context of soilborne pest and disease management, particularly as an alternative to methyl bromide fumigation, this compound has been considered. Biofumigation techniques involving similar compounds are researched as potential methods for controlling soilborne pathogens and pests in agricultural settings (Matthiessen & Kirkegaard, 2006).

Safety and Hazards

“Methyl 2-(bromomethyl)isonicotinate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Cellular Effects

Methyl 2-(bromomethyl)isonicotinate has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by modulating transcription factors or other regulatory proteins. The impact on cellular metabolism is also noteworthy, as this compound can influence metabolic pathways by interacting with key enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing the compound to bind to nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions. The compound interacts with enzymes that facilitate the transfer of functional groups, leading to the formation of new metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Properties

IUPAC Name

methyl 2-(bromomethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWLEXLYSKDDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677789
Record name Methyl 2-(bromomethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914639-05-7
Record name Methyl 2-(bromomethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.